molecular formula C10H9BrO2 B1323732 3-(2-Bromo-2-propenyl)benzoic acid CAS No. 732249-24-0

3-(2-Bromo-2-propenyl)benzoic acid

Cat. No. B1323732
M. Wt: 241.08 g/mol
InChI Key: KNEFVZDLNPPIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .


Physical And Chemical Properties Analysis

The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .

Scientific Research Applications

Radiosynthesis Applications

  • Synthesis and Radiosynthesis Studies : The compound 2-Bromo-phloretinic acid, related to 3-(2-Bromo-2-propenyl)benzoic acid, was prepared and used for the radiosynthesis of 2-radioiodophloretinic acid, demonstrating its potential in radiotracer development (Mertens, Boumon, & Steegmans, 2001).

Antiviral and Antimicrobial Research

  • Antiviral Activity Research : A study synthesized derivatives including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of such compounds in antiviral research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
  • Antimicrobial Studies : Research on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione and its metal complexes, derived from a related compound, showed moderate to excellent antimicrobial activity against various bacteria and fungi (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

Chemical Synthesis and Characterization

  • Industrial Process Scale-Up : A study on 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally similar compound, outlined a novel and practical process for its synthesis, emphasizing the importance of such compounds in the manufacturing of therapeutic agents (Zhang et al., 2022).

Biochemical Properties and Studies

  • Bioanalytical Antioxidant Assays : Novel bromophenols synthesized from benzoic acids demonstrated powerful antioxidant activities, suggesting the potential of derivatives of 3-(2-Bromo-2-propenyl)benzoic acid in biochemical studies (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
  • Determination and Solubility Analysis : The solubility properties of 3-bromo-2-methyl benzoic acid, a related compound, were studied, providing insights into the solubility behavior of similar compounds in various solvents (Gu, Yang, Hao, Xu, & Hu, 2020).

properties

IUPAC Name

3-(2-bromoprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFVZDLNPPIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641263
Record name 3-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-2-propenyl)benzoic acid

CAS RN

732249-24-0
Record name 3-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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